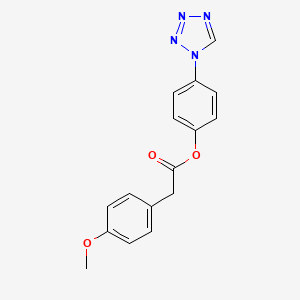![molecular formula C23H25FN6O B11335243 N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11335243.png)
N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a piperazine ring with a carboxamide group, a fluorophenyl substituent, and a pyrimidine moiety.
- This compound has attracted attention due to its potential biological activities.
N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide: , is a synthetic organic compound.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the reaction of a piperazine derivative with a pyrimidine precursor.
Reaction Conditions: The synthesis typically occurs under mild conditions, often using organic solvents and appropriate catalysts.
Industrial Production: While industrial-scale production methods may vary, efficient and scalable processes are essential for commercial synthesis.
Chemical Reactions Analysis
Reactivity: Compound X can undergo several types of reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) play crucial roles.
Major Products: Depending on reaction conditions, products may include derivatives with modified piperazine or pyrimidine moieties.
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for designing novel molecules with specific properties.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on its potential as a drug candidate, especially in areas like cancer, inflammation, or infectious diseases.
Industry: Applications range from agrochemicals to materials science.
Mechanism of Action
- Compound X likely exerts its effects by interacting with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism, including pathways involved.
Comparison with Similar Compounds
Uniqueness: Compound X’s unique structural features distinguish it from related compounds.
Similar Compounds: Other piperazine-based molecules, such as and , share some similarities but differ in substituents or functional groups.
Remember that this overview provides a concise summary, and further research and detailed studies are essential for a comprehensive understanding of Compound X
Properties
Molecular Formula |
C23H25FN6O |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C23H25FN6O/c1-16-6-8-19(9-7-16)27-21-15-22(26-17(2)25-21)29-10-12-30(13-11-29)23(31)28-20-5-3-4-18(24)14-20/h3-9,14-15H,10-13H2,1-2H3,(H,28,31)(H,25,26,27) |
InChI Key |
ZUKIEZMBHRCVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11335161.png)

![3-(3-methoxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11335167.png)
![Propyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11335175.png)
![N-[3-(8-Chloro-3,4-dihydropyrazino[1,2-A]benzimidazol-2(1H)-YL)phenyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B11335180.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11335185.png)
![1-(benzylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11335187.png)

![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11335209.png)
![7-(4-chlorophenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335230.png)
![Methyl 2-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11335231.png)
![Ethyl 1-({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11335235.png)
![N-[2-(benzylsulfanyl)ethyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335236.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11335237.png)
